molecular formula C23H29NO4S B11682217 Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11682217
M. Wt: 415.5 g/mol
InChI Key: HHNSMKYVCUCEHN-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure. This compound belongs to the class of benzothiophenes, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. One common method includes the following steps:

    Formation of the benzothiophene core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the acetamido group: This step involves the reaction of the benzothiophene core with an appropriate acetamide derivative.

    Attachment of the propylphenoxy group: This is typically done through an etherification reaction using 4-propylphenol and a suitable leaving group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-tert-butyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • N-(2-ethyl-6-methylphenyl)-2-(4-propylphenoxy)acetamide

Uniqueness

Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C23H29NO4S

Molecular Weight

415.5 g/mol

IUPAC Name

ethyl 6-methyl-2-[[2-(4-propylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H29NO4S/c1-4-6-16-8-10-17(11-9-16)28-14-20(25)24-22-21(23(26)27-5-2)18-12-7-15(3)13-19(18)29-22/h8-11,15H,4-7,12-14H2,1-3H3,(H,24,25)

InChI Key

HHNSMKYVCUCEHN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OCC

Origin of Product

United States

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